molecular formula C14H17BrN2O3S2 B4283817 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4283817
M. Wt: 405.3 g/mol
InChI Key: CECMTGMXKYKRCF-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a sulfonyl group attached to a brominated thiophene and a methylated furan

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can be synthesized through a multi-step process:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonylation: The brominated thiophene undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Piperazine Derivatization: The sulfonylated thiophene is then reacted with 4-[(5-methyl-2-furyl)methyl]piperazine under basic conditions to form the final compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can undergo various chemical reactions:

    Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc in acetic acid, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the brominated thiophene and methylated furan rings can engage in π-π stacking and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
  • 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]morpholine

Uniqueness: 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated thiophene and a methylated furan in the same molecule allows for diverse interactions and applications not seen in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S2/c1-11-2-3-12(20-11)10-16-6-8-17(9-7-16)22(18,19)14-5-4-13(15)21-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECMTGMXKYKRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Reactant of Route 2
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1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

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